Lipophilicity (LogP): Balanced Partitioning Between 3-Fluoropyrrolidine and 3-Ethylpyrrolidine
In fragment-based and lead optimization campaigns, lipophilicity is a critical determinant of solubility, permeability, and promiscuity. 3-Ethyl-3-fluoropyrrolidine exhibits a calculated LogP of 1.098 , positioning it between the more polar 3-fluoropyrrolidine (LogP ~0.32 [1]) and the more lipophilic 3-ethylpyrrolidine (LogP ~1.33 ). This intermediate LogP value falls within the optimal range (LogP 1–3) recommended for CNS drug candidates and oral bioavailability, offering a balanced profile that neither analog alone provides [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.098 (calculated; ChemScene computational data, 2024) |
| Comparator Or Baseline | 3-Fluoropyrrolidine: LogP ~0.32 (computed, ChemTradeHub) [1]; 3-Ethylpyrrolidine: LogP ~1.33 (computed, ChemSrc) |
| Quantified Difference | ΔLogP = +0.78 vs. 3-fluoropyrrolidine; ΔLogP = -0.23 vs. 3-ethylpyrrolidine |
| Conditions | In silico prediction using standardized computational methods; no experimental shake-flask LogP data identified for target compound. |
Why This Matters
An intermediate LogP suggests 3-ethyl-3-fluoropyrrolidine may achieve superior permeability compared to 3-fluoropyrrolidine while avoiding the excessive lipophilicity and potential off-target promiscuity associated with 3-ethylpyrrolidine, making it a more versatile starting point for lead optimization.
- [1] ChemTradeHub. 3-Fluoropyrrolidine (CAS 116574-74-4), LogP 0.3178. Available at: https://jp.chemtradehub.com/ja/search/116574-74-4 View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
